3-Oxo-2-(3-pyridyl)propanenitrile
Description
3-Oxo-2-(3-pyridyl)propanenitrile is a nitrile-containing compound characterized by a pyridine ring at the 2-position and a ketone group at the 3-position of the propanenitrile backbone. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its applications span drug discovery, particularly in antiproliferative agent development, as seen in structurally related compounds .
Properties
CAS No. |
56239-15-7 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
3-oxo-2-pyridin-3-ylpropanenitrile |
InChI |
InChI=1S/C8H6N2O/c9-4-8(6-11)7-2-1-3-10-5-7/h1-3,5-6,8H |
InChI Key |
NVGGCUFODOYGJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(C=O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Positional Isomerism : 3-Oxo-3-(pyridin-2-yl)propanenitrile is a positional isomer of the target compound, with the pyridine ring at C3 instead of C2. This difference likely alters electronic distribution and binding affinity in biological systems.
- Heterocyclic Variations : Replacement of pyridyl with thienyl (e.g., 3-oxo-3-(2-thienyl)propanenitrile ) introduces sulfur-mediated conjugation effects, which may influence UV-Vis absorption and redox properties.
Physicochemical Properties
- Melting Points :
- Spectroscopic Data: IR: Cyano (CN) stretches appear near ~2200 cm⁻¹, while ketone (CO) stretches range from 1686–1724 cm⁻¹ depending on substituents . ¹H NMR: Pyridine protons resonate at δ 7.02–8.10 ppm in DMSO-d₆ , whereas thienyl protons show distinct splitting patterns due to sulfur’s anisotropic effects .
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